

comparative docking studies of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid derivatives

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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

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Comparative Docking Analysis of Benzimidazole Derivatives as Potential Therapeutic Agents

An Objective Comparison of In Silico Performance Against Various Protein Targets

This guide provides a comparative analysis of the molecular docking performance of various 1,2-disubstituted benzimidazole derivatives, including those structurally related to **1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid**. The aim is to offer researchers and drug development professionals a clear, data-driven overview of the binding affinities of these compounds against several key protein targets implicated in different diseases. The information is compiled from multiple research studies to present a broader understanding of the therapeutic potential of the benzimidazole scaffold.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results for a selection of benzimidazole derivatives against various protein targets. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction between the ligand (benzimidazole derivative) and the protein. A more negative score generally signifies a stronger binding affinity.

Compound/ Derivative	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole (BI-02)	Beta-Tubulin	1SA0	-8.50	Albendazole	-7.0
2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03)	Beta-Tubulin	1SA0	-8.35	Albendazole	-7.0
Substituted Benzimidazole Derivative 7	Mtb Kasa	6P9K	-7.368	Isoniazid	Not specified in source
Substituted Benzimidazole Derivative 8	Mtb Kasa	6P9K	-7.173	Isoniazid	Not specified in source
Triazinane-benzimidazole derivative 5d	Topoisomerase II	1JIJ	High binding energy	Vosaroxin	Not specified in source
Triazinane-benzimidazole derivative 6d	DNA gyrase subunit B	1KZN	High binding energy	Vosaroxin	Not specified in source
Benzimidazole-isatin hybrid 1e	DNA gyrase	6RKS	-8.4	Norfloxacin	-8.4
N-(4-alkyl-4-oxo-1,3-	M. tuberculosis	3Q3S	-7.576	Ciprofloxacin	-6.714

thiazolidin-3- transcription
yl)-2-(5-nitro- protein
1H-
benzimidazol
e-1-
yl)acetamide
4a

Note: "High binding energy" was mentioned qualitatively in the source material, without specific numerical values being easily extractable for this table.

Experimental Protocols: Molecular Docking Methodology

The following protocol is a generalized representation of the molecular docking procedures commonly employed in the cited studies for benzimidazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Ligand Preparation:

- The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
- These structures are then converted to 3D SDF (Structure-Data File) format.
- Ligand preparation is performed using tools like the LigPrep module in Schrödinger Suite or AutoDock Tools.[\[1\]](#)[\[2\]](#) This step involves generating low-energy 3D conformations, adding hydrogen atoms, and assigning appropriate protonation states at a physiological pH (typically 7.0 ± 2.0).

2. Protein Preparation:

- The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
- The protein structure is prepared using a protein preparation wizard (e.g., in Maestro) or AutoDock Tools.[\[1\]](#)[\[2\]](#) This process typically includes:

- Removing water molecules and any co-crystallized ligands.
- Adding hydrogen atoms.
- Assigning bond orders and formal charges.
- Repairing missing side chains and loops.
- Minimizing the energy of the structure to relieve any steric clashes.

3. Active Site Definition and Grid Generation:

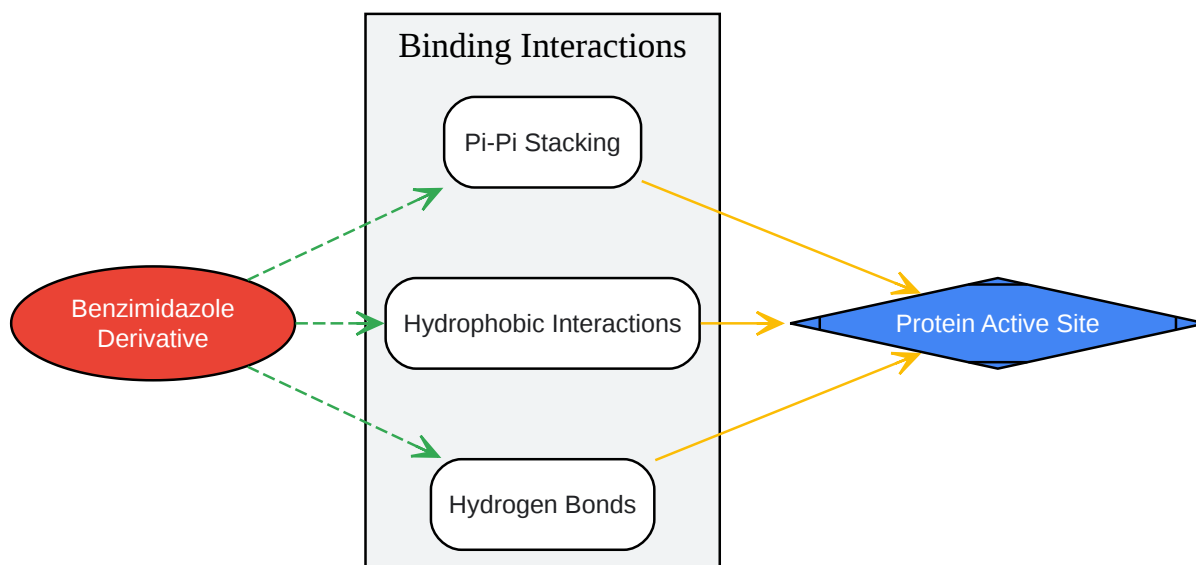
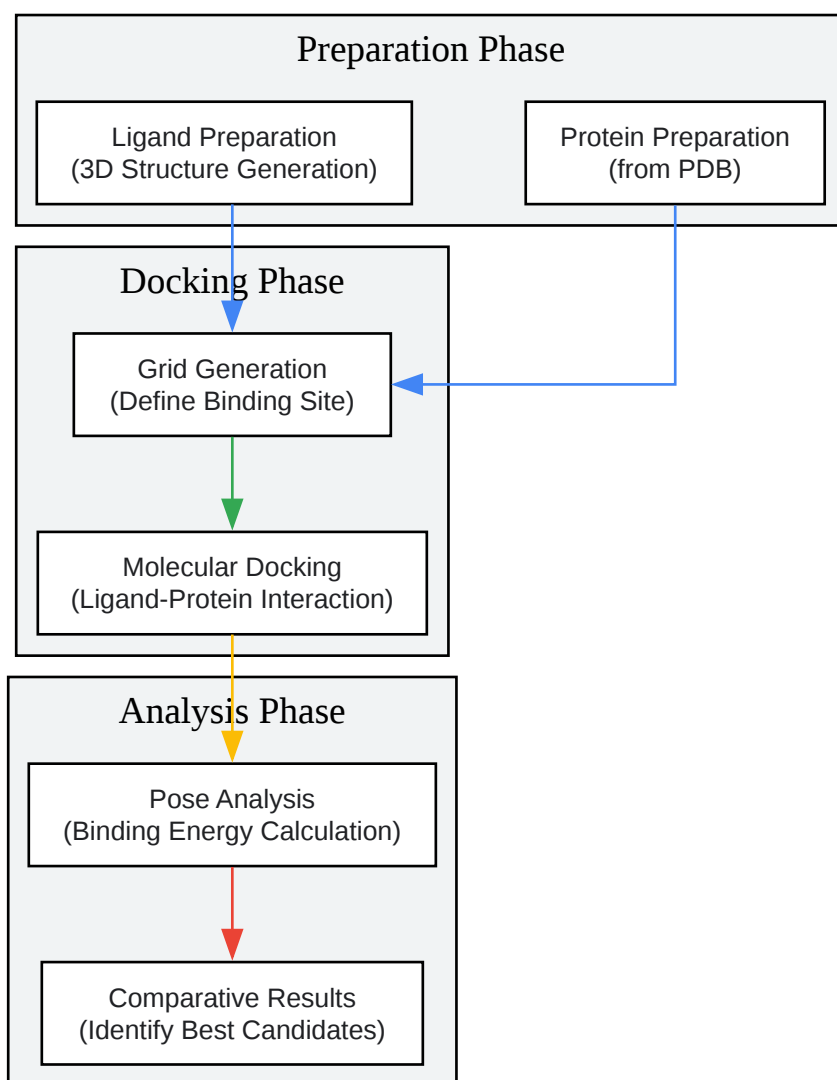
- The binding site (active site) of the protein is identified, often based on the location of a co-crystallized native ligand or through literature analysis.
- A grid box is generated around the defined active site. The size of the grid box is set to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it. For example, a grid box of 90Å x 90Å x 90Å has been used for docking with beta-tubulin.^{[2][5]}

4. Molecular Docking Simulation:

- Molecular docking is performed using software such as AutoDock, Schrödinger's Glide, or similar programs.^{[2][3][4]}
- The prepared ligands are docked into the prepared protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.
- The docking results are then analyzed, with the best poses being selected based on the most favorable (lowest) docking scores and the observed interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in molecular docking studies.



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